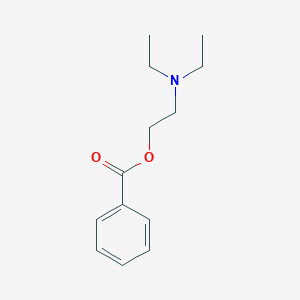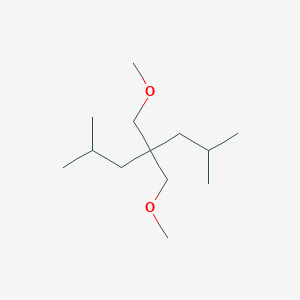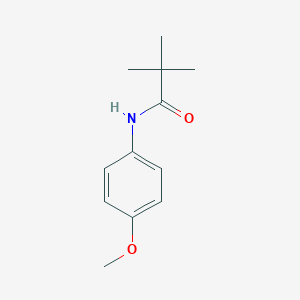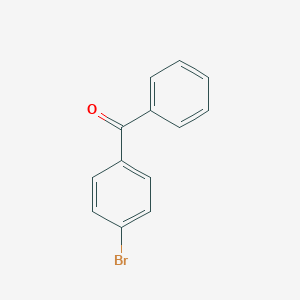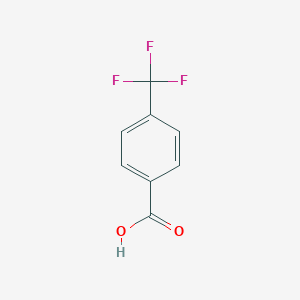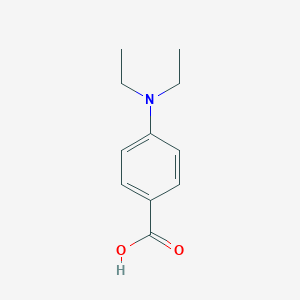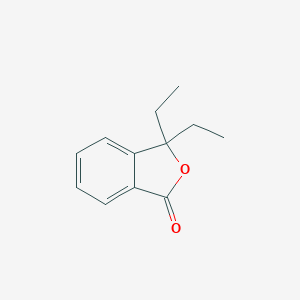
1(3H)-Isobenzofuranone, 3,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3,3-diethyl-, also known as diethyl phthalide, is a chemical compound that belongs to the class of phthalides. It is a colorless to pale yellow liquid with a unique odor and is widely used in the fragrance and flavor industry. Apart from its industrial applications, diethyl phthalide has drawn attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress, which can contribute to the development of neurodegenerative diseases. It also has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
Diethyl phthalide has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It also has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl phthalide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has low toxicity and is generally considered safe for use in cell culture and animal models. However, its low solubility in water can limit its use in certain experiments, and its unique odor can be a potential confounding factor in behavioral studies.
Orientations Futures
There are several potential future directions for research on 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, its potential as an antioxidant and anti-inflammatory agent in other disease states, such as cardiovascular disease and cancer, warrants further investigation. Finally, the development of novel synthesis methods and purification techniques could improve the yield and purity of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide and expand its potential applications.
Méthodes De Synthèse
Diethyl phthalide can be synthesized through various methods, including the reaction of phthalic anhydride with ethanol in the presence of a catalyst or the reaction of phthalic acid with ethanol under acidic conditions. The yield and purity of the compound can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
Diethyl phthalide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
4770-31-4 |
|---|---|
Nom du produit |
1(3H)-Isobenzofuranone, 3,3-diethyl- |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3,3-diethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
UPWLZDAZAZFPKZ-UHFFFAOYSA-N |
SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
SMILES canonique |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
Solubilité |
0.00 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
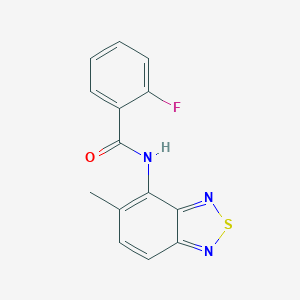
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

